Spiro Ring Size Differentiation: [4.5]decane vs [4.4]nonane Scaffold Comparison in Anticonvulsant SAR
The 2-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione scaffold incorporates a cyclohexane spiro-fused ring system, contrasting with the [4.4]nonane homolog (CAS 16418-55-6) that contains a cyclopentane ring. X-ray crystallographic analysis of the [4.4]nonane analog reveals that the cyclopentane ring adopts an envelope conformation, whereas the cyclohexane ring in [4.5]decane systems adopts a chair conformation with distinct dihedral angles and spatial projection of the phenyl substituent [1]. This conformational divergence affects the 3D pharmacophore presentation, with the [4.5]decane scaffold providing a more extended hydrophobic surface area. In anticonvulsant screening, [4.5]decane-based spirohydantoins demonstrate a protective index profile distinct from [4.4]nonane analogs, with the larger cyclohexane ring generally associated with enhanced metabolic stability and prolonged duration of action in rodent seizure models [2].
| Evidence Dimension | Spiro ring conformation and crystallographic geometry |
|---|---|
| Target Compound Data | [4.5]decane scaffold: cyclohexane ring in chair conformation; spiro carbon geometry constrains hydantoin ring orientation |
| Comparator Or Baseline | [4.4]nonane scaffold (CAS 16418-55-6): cyclopentane ring in envelope conformation; triclinic P-1 space group with two crystallographically independent molecules |
| Quantified Difference | Qualitative conformational divergence: chair vs envelope geometry; altered dihedral angles affecting pharmacophore projection |
| Conditions | Single-crystal X-ray diffraction for [4.4]nonane analog; conformational modeling for [4.5]decane scaffold |
Why This Matters
Procurement of the correct spiro ring size is essential for SAR consistency; the conformational difference between [4.5] and [4.4] scaffolds alters target binding complementarity and cannot be compensated by identical N-substitution patterns.
- [1] Lazić D, et al. Structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as new potential anticonvulsant agents. J Mol Struct. 2017;1127:88-98. doi:10.1016/j.molstruc.2016.07.069. View Source
- [2] He X, Zhong M, Zhang T, et al. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. Eur J Med Chem. 2010;45(12):5870-5877. doi:10.1016/j.ejmech.2010.09.052. View Source
